molecular formula C60 B074262 Buckminsterfullerene CAS No. 99685-96-8

Buckminsterfullerene

Cat. No. B074262
CAS RN: 99685-96-8
M. Wt: 720.6 g/mol
InChI Key: XMWRBQBLMFGWIX-UHFFFAOYSA-N
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Description

Buckminsterfullerene, or C60, represents a significant breakthrough in the field of chemistry, particularly in the study of carbon structures. Its discovery has led to a surge of interest and research into its unique properties and potential applications. This spherical molecule, composed entirely of carbon, resembles a soccer ball with a pattern of hexagons and pentagons, reminiscent of the geodesic domes designed by architect R. Buckminster Fuller, after whom it is named (Gillespie & Popelier, 2001).

Synthesis Analysis

The synthesis of Buckminsterfullerene has been a topic of considerable research. Early attempts towards its synthesis involved the creation of intermediates that showcased significant curvature, a critical aspect of its structure. A notable method reported the synthesis of a C30H12 hydrocarbon that represented precisely half of the C60 carbon framework, paving the way for the synthesis of C60 through dimerization (Abdourazak et al., 1995). Additionally, the preparation of the simplest fulleroid by the reaction of fullerene C60 with diazomethane has been documented, highlighting the chemical reactivity and potential for creating various fullerene derivatives (Suzuki et al., 1992).

Molecular Structure Analysis

The molecular structure of Buckminsterfullerene is unique and has been the subject of extensive study. Its structure consists of 60 carbon atoms arranged in a truncated icosahedron, featuring a combination of single and double bonds that create a pattern of hexagons and pentagons. This structure is not only aesthetically pleasing but also contributes to its stability and properties (Gillespie & Popelier, 2001).

Chemical Reactions and Properties

Buckminsterfullerene's chemical properties have been a focal point of research, particularly its high electron affinity, which makes it conducive to reductions, nucleophilic additions, and oxidative additions. The molecule's reactivity towards various chemical treatments has led to the creation of a wide array of fullerene derivatives, expanding the scope of its potential applications (Wudl, 1992).

Physical Properties Analysis

The physical properties of Buckminsterfullerene, such as its crystalline structure when incorporated by a U-shaped twin donor, have been characterized, revealing insights into its interaction with other molecules and its potential for forming inclusion complexes. These properties are crucial for understanding its behavior in various conditions and for developing applications based on these characteristics (Izuoka et al., 1992).

Chemical Properties Analysis

The exploration of Buckminsterfullerene's chemical properties, including its reactivity and the synthesis of various derivatives, has broadened the understanding of fullerene chemistry. The synthesis of a palladium(0)-fullerene derivative exemplifies the molecule's ability to form complex compounds, further illustrating its versatile chemical nature (Bashilov et al., 1993).

Scientific Research Applications

  • Photovoltaics : Buckminsterfullerene has shown promise in the field of photovoltaics due to its unique physical and intellectual qualities (Collavini, Delgado & Delgado, 2018).

  • Nanotechnology : Its cage-like structure and the ability to trap atoms make it suitable for applications in nanotechnology, lubricants, industrial catalysts, and drug-delivery systems (Behrens, 1997).

  • Carbon Nanotubes : The discovery of buckminsterfullerene led to the development of carbon nanotubes, with applications spanning chemistry, physics, materials science, and biology (Limaye, 2013).

  • Redox Chemistry : Buckminsterfullerene plays a role in the redox chemistry of carbon nanomaterials, influencing their chemical reactivity and electronic properties (Clancy et al., 2018).

  • Biomedical Applications : It has potential uses in biomedical research, such as in DNA stability and reactivity, and targeted cancer therapy (An & Jin, 2011).

  • Virus Inactivation : Buckminsterfullerene can be used as a photosensitizer in the inactivation of viruses in biological fluids (Kempf & Käsermann, 1997).

  • Orthopaedic Research : It has applications in orthopaedic research, such as treating cartilage degeneration and bone disorders (Liu, Cui, Li & Jin, 2014).

  • Polymer Science : Buckminsterfullerene has been used to create fullerene-functionalized polymeric materials for novel applications (Dai, Mau, Griesser, Spurling & White, 1995).

  • Electrocatalysis : C60-adsorbed single-walled carbon nanotubes have been developed as metal-free catalysts for various reactions, showing potential in water splitting technologies (Gao, Dai, Du, Yan & Dai, 2019).

Future Directions

As the demand for fullerene-based nanomaterials increases, a scalable method for producing them is maturing . Fullerene mass manufacture is itself poised to mature . Fullerene-based nanomaterials are a key ingredient in some of the first commercial, high-performance, organic photovoltaic (OPV) solar cells .

properties

IUPAC Name

(C60-Ih)[5,6]fullerene
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InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMWRBQBLMFGWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23
Source PubChem
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Molecular Formula

C60
Record name Buckminsterfullerene
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Related CAS

157697-67-1, 147045-79-2, 157697-66-0
Record name [5,6]Fullerene-C60-Ih, trimer
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Record name [5,6]Fullerene-C60-Ih, homopolymer
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Record name [5,6]Fullerene-C60-Ih, dimer
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DSSTOX Substance ID

DTXSID4031772
Record name Buckminsterfullerene
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Molecular Weight

720.6 g/mol
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Physical Description

Black odorless powder; [Alfa Aesar MSDS]
Record name Buckminsterfullerene
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Product Name

Buckminsterfullerene

CAS RN

99685-96-8
Record name Fullerene-C60
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Record name Fullerene C60
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Record name BUCKMINSTERFULLERENE
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Citations

For This Compound
26,300
Citations
AF Hebard - Annual Review of Materials Science, 1993 - annualreviews.org
If molecules had equal rights and could vote, they would certainly nomi nate the most recent arrival into their class, carbon sixty (C60), as the" most likely to succeed." Expectations are …
Number of citations: 140 www.annualreviews.org
Z Chen, JI Wu, C Corminboeuf, J Bohmann… - Physical Chemistry …, 2012 - pubs.rsc.org
C60 does not have “superaromatic” or even aromatic character, but is a spherically π antiaromatic and enormously strained species. This explains its very large and positive heat of …
Number of citations: 70 pubs.rsc.org
HW Kroto, AW Allaf, SP Balm - Chemical Reviews, 1991 - ACS Publications
In 1967 Palmer and Shelef wrote the definitive review of the early work on carbon clusters in their article on the composition of carbon vapor, 1 Major advances have however been …
Number of citations: 385 pubs.acs.org
HW Kroto - Angewandte Chemie International Edition in …, 1992 - Wiley Online Library
… My part in the buckminsterfullerene story really started out in space, and this celestial … However, even with buckminsterfullerene in our hands, we find that this “third man” is as elusive as …
Number of citations: 360 onlinelibrary.wiley.com
F Wudl - Accounts of chemical research, 1992 - ACS Publications
While molecular materials based on the chemical reduction of buckminsterfullerene (Cgo) have captured the limelight ofthe popular press and the scientific literature as well as the …
Number of citations: 850 pubs.acs.org
PW Rabideau, A Sygula - Accounts of chemical research, 1996 - ACS Publications
… Kroto, Heath, O’Brien, Curl, and Smalley1 made the remarkable discovery that buckminsterfullerene, C60, is a stable molecule due to geodesic and electronic properties inherent in …
Number of citations: 412 pubs.acs.org
HW Kroto, JR Heath, SC O'Brien, RF Curl, RE Smalley - nature, 1985 - nature.com
During experiments aimed at understanding the mechanisms by which long-chain carbon molecules are formed in interstellar space and circumstellar shells 1 , graphite has been …
Number of citations: 719 www.nature.com
AG Avent, PR Birkett, C Christides, JD Crane… - Journal of molecular …, 1994 - Elsevier
The fullerenes represent a new new molecular form of carbon which has remarkable physico-chemical properties, making them desirable as components in new materials. An …
Number of citations: 17 www.sciencedirect.com
NS Sariciftci - Progress in Quantum Electronics, 1995 - Elsevier
In this review we discuss the photophysical properties of the supramolecular composites of two π-electron semiconductors; conjugated polymers as electron donors and …
Number of citations: 180 www.sciencedirect.com
DJ Klein, TG Schmalz, GE Hite… - Journal of the American …, 1986 - ACS Publications
Recently Kroto et al. 1 have found that laser vaporization of graphite in a high-pressure supersonic nozzle produces a re-markably stable C60 molecule in high yield. It was argued that …
Number of citations: 260 pubs.acs.org

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